molecular formula C22H16FN3O4 B2678494 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946370-08-7

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2678494
CAS No.: 946370-08-7
M. Wt: 405.385
InChI Key: DLKSEAOCWWJVRQ-UHFFFAOYSA-N
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Description

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[3,2-b]pyridine core, which is fused with a benzamido group and a methoxyphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It acts as a potent and selective inhibitor of cdc-like kinases (CLKs) and modulates the Hedgehog signaling pathway . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Biological Activity

3-(2-Fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H16FN3O4
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 946370-08-7

The compound features a furo[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of the fluorobenzamide and methoxyphenyl groups enhances its pharmacological profiles.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial for numerous signaling pathways in cellular processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, suggesting potential effects on cardiovascular and neurological systems .
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, which could contribute to its anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Cell Proliferation and Apoptosis : Research suggests that compounds with similar structures can influence cell cycle regulation and apoptosis in cancer cells, indicating potential anti-cancer properties .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by downregulating pro-inflammatory cytokines.
  • Anticancer Potential : In cell line studies, the compound demonstrated cytotoxic effects against various cancer types, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, particularly in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in cytokine levels
AnticancerCytotoxicity in breast and colon cancer cells
NeuroprotectiveModulation of dopamine receptors

Case Study 1: Anti-inflammatory Effects

A study evaluated the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed an IC50 value indicating potent cytotoxicity. Further studies are needed to elucidate the underlying mechanisms.

Case Study 3: Neuroprotective Properties

Research focusing on neurodegenerative models demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of the Bcl-2 family proteins.

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4/c1-29-16-10-5-4-9-15(16)25-22(28)20-19(18-17(30-20)11-6-12-24-18)26-21(27)13-7-2-3-8-14(13)23/h2-12H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSEAOCWWJVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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